molecular formula C11H10FN5O3 B12186343 methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate

methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate

Cat. No.: B12186343
M. Wt: 279.23 g/mol
InChI Key: IIIBTNKXAIFARV-UHFFFAOYSA-N
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Description

Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate is a synthetic organic compound characterized by a tetrazole-substituted phenyl ring linked to a glycinate methyl ester. Key structural features include:

  • 4-Fluoro substituent: Electron-withdrawing fluorine at the para position, influencing electronic effects and lipophilicity.

Properties

Molecular Formula

C11H10FN5O3

Molecular Weight

279.23 g/mol

IUPAC Name

methyl 2-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]acetate

InChI

InChI=1S/C11H10FN5O3/c1-20-10(18)5-13-11(19)8-3-2-7(12)4-9(8)17-6-14-15-16-17/h2-4,6H,5H2,1H3,(H,13,19)

InChI Key

IIIBTNKXAIFARV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated synthesis equipment to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism by which methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs from the provided evidence: sulfonylurea herbicides, triazole fungicides, and pyrazole derivatives (Table 1).

Table 1: Comparative Analysis of Key Features
Parameter Target Compound Sulfonylurea Herbicides Triazole Fungicides Pyrazole Derivatives
Core Structure Tetrazole-linked benzoyl glycinate Triazine-sulfonylurea Triazole with dioxolane Pyrazole with sulfanyl/trifluoromethyl
Key Functional Groups 4-fluoro, tetrazole, methyl ester Sulfonylurea, triazine, methyl ester Dichlorophenyl, triazole, dioxolane Chlorophenylsulfanyl, trifluoromethyl
Molecular Weight ~300–350 g/mol (estimated) ~350–400 g/mol (e.g., metsulfuron) ~300–350 g/mol (e.g., propiconazole) ~350–400 g/mol
Biological Activity Hypothesized herbicide/pharmaceutical Herbicide (ALS inhibition) Fungicide (ergosterol inhibition) Unknown (possible insecticide/herbicide)
Solubility Moderate (ester enhances lipophilicity) Low (activated by hydrolysis in plants) Low (lipophilic dioxolane) Moderate (sulfanyl may improve solubility)
Stability Ester hydrolysis likely Stable until enzymatic activation Stable under ambient conditions Susceptible to UV/acid degradation

Key Research Findings and Mechanistic Insights

Tetrazole vs. Triazoles in fungicides inhibit ergosterol biosynthesis via cytochrome P450 binding, while tetrazoles in the target could target different enzymes (e.g., plant acetolactate synthase) .

Fluorine vs.

Methyl Ester as a Pro-Drug :

  • Similar to sulfonylurea herbicides (e.g., metsulfuron methyl ester), the methyl ester in the target compound may hydrolyze in vivo to release an active acid, enabling targeted delivery .

Synthetic Considerations :

  • Fluorination and tetrazole synthesis (e.g., [2+3] cycloaddition) require specialized methods compared to triazole formation via Huisgen cycloaddition in fungicides .

Biological Activity

Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16_{16}H15_{15}FN_{N}₅O2_{2}
  • Molecular Weight : 344.32 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tetrazole moiety is significant as tetrazoles have been shown to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds possess notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential utility in treating infections caused by resistant strains.

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, one study reported an IC50_{50} value indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A series of experiments evaluated the cytotoxic effects of this compound on HeLa and A549 cells. The results indicated an IC50_{50} value of approximately 50 µM for HeLa cells, demonstrating its potential as a chemotherapeutic agent.
  • Antimicrobial Testing :
    • In another study, the compound was tested against E. coli and S. aureus. The results showed MIC values of 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus, suggesting effective antibacterial activity.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50_{50}/MIC ValueReference
CytotoxicityHeLa50 µM
CytotoxicityA54960 µM
AntimicrobialE. coli62.5 µg/mL
AntimicrobialS. aureus78.12 µg/mL

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